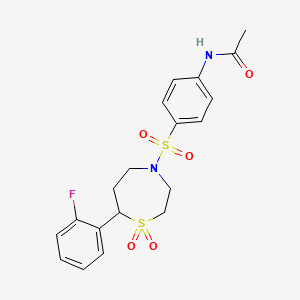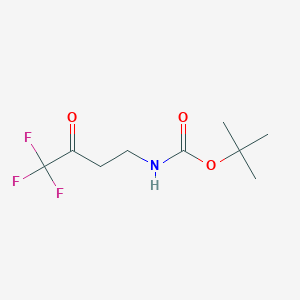
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, a cyclopropyl group, and a pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with appropriate acyl chlorides under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Cyclopropyl Group Addition: The cyclopropyl group is often introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Pyrrole Moiety Incorporation: The pyrrole moiety is typically added through condensation reactions with pyrrole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide core and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: Lacks the butoxy group, which may affect its solubility and reactivity.
4-butoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide: Lacks the cyclopropyl group, which may influence its binding affinity and selectivity.
N-cyclopropyl-N-(benzyl)benzamide: Lacks the pyrrole moiety, which may alter its electronic properties and biological activity.
Uniqueness
4-butoxy-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, the cyclopropyl group provides rigidity, and the pyrrole moiety contributes to its electronic characteristics.
特性
IUPAC Name |
4-butoxy-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-14-24-19-11-7-16(8-12-19)20(23)22(17-9-10-17)15-18-6-5-13-21(18)2/h5-8,11-13,17H,3-4,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUYLWLRIRJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CN2C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide](/img/structure/B2676462.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide](/img/structure/B2676463.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2676467.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2676468.png)
![2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2676469.png)
![2-(1H-pyrazol-1-yl)-1-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2676470.png)
![4-methoxy-3-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2676472.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2676473.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676478.png)

